(2-(Dimethoxymethyl)phenyl)methanol
Description
(2-(Dimethoxymethyl)phenyl)methanol is a substituted benzyl alcohol derivative featuring a dimethoxymethyl (-CH(OCH₃)₂) group at the ortho position of the phenyl ring and a hydroxymethyl (-CH₂OH) group. These compounds are typically synthesized via acid-catalyzed acetalization or etherification reactions, as seen in the production of biofuel additives like 5-(hydroxymethyl)-2-(dimethoxymethyl)furan (HDMF) . The dimethoxymethyl group enhances stability under acidic conditions, making such derivatives valuable in sustainable chemistry and pharmaceutical intermediates .
Properties
CAS No. |
87656-32-4 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
[2-(dimethoxymethyl)phenyl]methanol |
InChI |
InChI=1S/C10H14O3/c1-12-10(13-2)9-6-4-3-5-8(9)7-11/h3-6,10-11H,7H2,1-2H3 |
InChI Key |
WRXSEVIJQSMXDN-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1CO)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing (2-(Dimethoxymethyl)phenyl)methanol involves the reaction of 2-(hydroxymethyl)phenol with dimethyl sulfate in the presence of a base such as sodium hydroxide . The reaction typically occurs under ambient temperature conditions and yields the desired product with high purity .
Industrial Production Methods: Industrial production of this compound often involves bulk synthesis techniques. These methods may include the use of lithium aluminium tetrahydride in diethyl ether as a reducing agent, allowing for efficient production on a larger scale .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2-(Dimethoxymethyl)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include and .
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons using reducing agents such as or .
Substitution: It can participate in substitution reactions where the methanol group is replaced by other functional groups. Reagents like or are often used in these reactions.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: (2-(Dimethoxymethyl)phenyl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is utilized in the study of enzyme interactions and metabolic pathways. Its unique structure allows for the investigation of specific biochemical processes .
Medicine: While not directly used as a therapeutic agent, this compound is employed in the development of pharmaceutical intermediates. It aids in the synthesis of potential drug candidates .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the manufacture of polymers and resins .
Mechanism of Action
The mechanism of action of (2-(Dimethoxymethyl)phenyl)methanol involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological pathways and processes .
Comparison with Similar Compounds
Positional Isomers: Para-Substituted Analogues
[4-(Dimethoxymethyl)phenyl]methanol
- Structure : Dimethoxymethyl group at the para position relative to the hydroxymethyl group.
- Applications : Used as a precursor in antitumor agent synthesis. For example, 4′-bromomethylphenyl analogues were derived from this compound via BBr₃-mediated demethylation, highlighting its role in generating bioactive intermediates .
Substituent Variations: Methoxymethyl Derivatives
[2-(Methoxymethyl)phenyl]methanol (CAS 62172-88-7)
- Structure : Methoxymethyl (-CH₂OCH₃) instead of dimethoxymethyl at the ortho position.
- Properties : Reduced steric bulk and lower electron-donating capacity compared to dimethoxymethyl, which may influence solubility and reaction kinetics.
- Applications : Serves as an intermediate in organic synthesis, though specific applications are less documented than its dimethoxy counterpart .
Heterocyclic Analogues: Furan-Based Derivatives
[5-(Dimethoxymethyl)-2-furyl]methanol
- Structure : Dimethoxymethyl and hydroxymethyl groups on a furan ring.
- Structurally similar to HDMF, a biofuel additive with high energy density .
- Reactivity : The furan ring’s electron-rich nature enhances acetalization efficiency, making it superior to phenyl-based derivatives in biomass conversion .
Benzhydrol Derivatives
(2-Methoxyphenyl)(phenyl)methanol
- Structure : A benzhydrol scaffold with a methoxy group at the ortho position.
- Applications: Explored in materials science for its planar structure, which facilitates π-π stacking in supramolecular assemblies. Unlike (2-(dimethoxymethyl)phenyl)methanol, this compound lacks the acetal functionality, limiting its use in acid-catalyzed reactions .
Comparative Data Table
| Compound | Substituent Position | Key Functional Groups | Applications | Reactivity Notes |
|---|---|---|---|---|
| This compound | Ortho | -CH(OCH₃)₂, -CH₂OH | Potential pharmaceutical intermediate | High stability under acidic conditions |
| [4-(Dimethoxymethyl)phenyl]methanol | Para | -CH(OCH₃)₂, -CH₂OH | Antitumor agent precursors | Lower steric hindrance |
| [2-(Methoxymethyl)phenyl]methanol | Ortho | -CH₂OCH₃, -CH₂OH | Organic synthesis intermediate | Reduced electron donation |
| [5-(Dimethoxymethyl)-2-furyl]methanol | Furan C5 | -CH(OCH₃)₂, -CH₂OH | Biofuel additives, natural products | Enhanced acetalization efficiency |
| (2-Methoxyphenyl)(phenyl)methanol | Ortho | -OCH₃, -C(OH)(C₆H₅)₂ | Materials science | Limited acid compatibility |
Key Research Findings
- Biofuel Additives: Dimethoxymethyl-substituted compounds like HDMF exhibit exceptional energy density (34–77% yield under optimized conditions) due to their acetal groups, outperforming phenylmethanol derivatives in blending properties .
- Pharmaceutical Utility : Para-substituted dimethoxymethyl derivatives are critical in synthesizing bromomethyl intermediates for antitumor agents, demonstrating the importance of substituent positioning .
- Synthetic Challenges: Long-chain alcohols reduce acetalization efficiency in phenylmethanol derivatives, emphasizing the need for tailored catalysts (e.g., SiO₂–HNO₃) to improve selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
